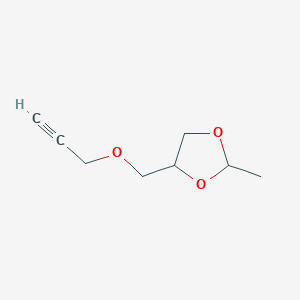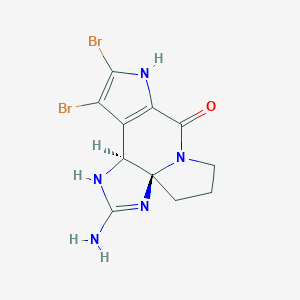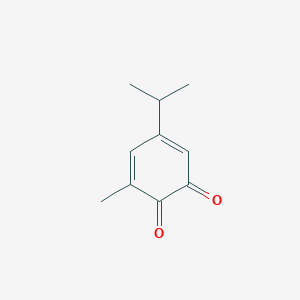
3-Methyl-5-(propan-2-yl)cyclohexa-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(propan-2-yl)cyclohexa-3,5-diene-1,2-dione is a chemical compound commonly known as Meldrum's acid. It is a white crystalline powder with a molecular formula of C8H12O3. Meldrum's acid is widely used in scientific research due to its unique properties and versatile applications. In
Mechanism Of Action
The mechanism of action of Meldrum's acid is not well understood. However, it is believed to act as a nucleophile in many chemical reactions due to the presence of two carbonyl groups in its structure. It can also act as an acid catalyst in certain reactions, facilitating the formation of new chemical bonds.
Biochemical And Physiological Effects
Meldrum's acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies, indicating that it may be safe for use in laboratory experiments. It is not known to have any significant effects on the human body.
Advantages And Limitations For Lab Experiments
Meldrum's acid has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under a wide range of conditions, making it easy to handle and store. However, it has some limitations. It is not highly reactive, which may limit its use in certain chemical reactions. Additionally, it may not be suitable for use in reactions that require high temperatures or strong acids.
Future Directions
There are several future directions for research involving Meldrum's acid. One area of interest is the development of new synthetic methods using Meldrum's acid as a building block. Another area of interest is the use of Meldrum's acid as a catalyst in new chemical reactions. Additionally, there is potential for Meldrum's acid to be used in the development of new drugs or biologically active compounds. Further research is needed to explore these possibilities.
In conclusion, Meldrum's acid is a versatile and useful chemical compound with a wide range of scientific research applications. Its unique properties make it a valuable tool for organic synthesis, catalysis, and other chemical reactions. While more research is needed to fully explore its potential, Meldrum's acid is a promising area of study for the future.
Synthesis Methods
Meldrum's acid can be synthesized through a simple reaction between malonic acid and acetone in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then undergoes decarboxylation to yield Meldrum's acid. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
Scientific Research Applications
Meldrum's acid has a wide range of scientific research applications due to its versatile chemical properties. It is commonly used as a building block in organic synthesis, particularly in the production of cyclic compounds. Meldrum's acid can also be used as a reagent in the preparation of esters, carboxylic acids, and amides. Additionally, it has been used as a catalyst in various chemical reactions, including the synthesis of biologically active compounds.
properties
CAS RN |
103324-10-3 |
|---|---|
Product Name |
3-Methyl-5-(propan-2-yl)cyclohexa-3,5-diene-1,2-dione |
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
3-methyl-5-propan-2-ylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C10H12O2/c1-6(2)8-4-7(3)10(12)9(11)5-8/h4-6H,1-3H3 |
InChI Key |
OQLHUTKWFRQUTB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=O)C1=O)C(C)C |
Canonical SMILES |
CC1=CC(=CC(=O)C1=O)C(C)C |
synonyms |
m-Mentha-1,3-diene-5,6-dione (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



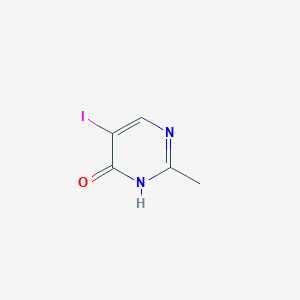
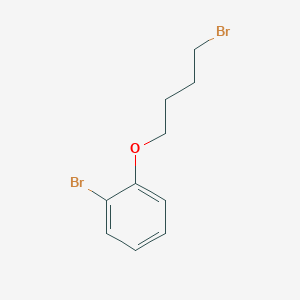
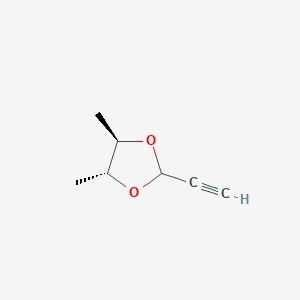
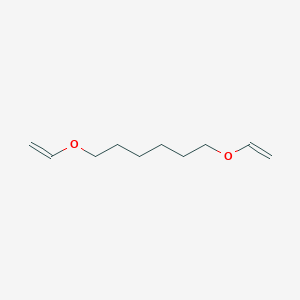
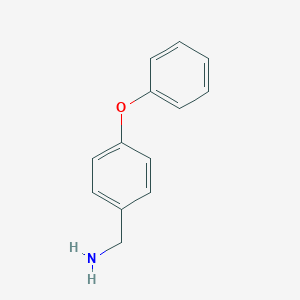
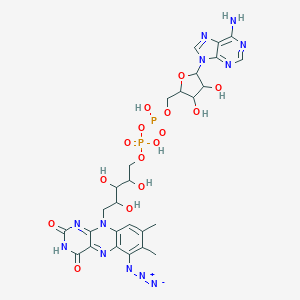
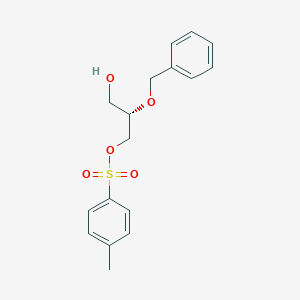
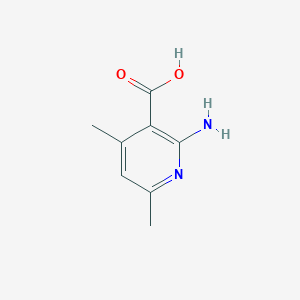
![Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)](/img/structure/B34496.png)
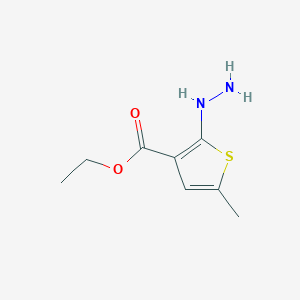
![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid](/img/structure/B34503.png)
